molecular formula C11H10N2O3 B086842 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid CAS No. 25818-88-6

3-(4-oxoquinazolin-3(4H)-yl)propanoic acid

Cat. No. B086842
CAS RN: 25818-88-6
M. Wt: 218.21 g/mol
InChI Key: AMEGJBZWDKOWDQ-UHFFFAOYSA-N
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Description

“3-(4-oxoquinazolin-3(4H)-yl)propanoic acid” is a chemical compound with the CAS Number 25818-88-6 . Its molecular weight is 218.21 . The IUPAC name for this compound is 3-(4-oxo-3(4H)-quinazolinyl)propanoic acid . .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H10N2O3/c14-10(15)5-6-13-7-12-9-4-2-1-3-8(9)11(13)16/h1-4,7H,5-6H2,(H,14,15) . This code provides a specific representation of the molecular structure of the compound.

Scientific Research Applications

Antimicrobial Activity

Quinazoline derivatives have been found to exhibit antimicrobial activity . This suggests that “3-(4-oxoquinazolin-3(4H)-yl)propanoic acid” could potentially be used in the development of new antimicrobial agents.

Antimalarial Activity

Quinazoline derivatives have also shown antimalarial activity . This could mean that “3-(4-oxoquinazolin-3(4H)-yl)propanoic acid” might be useful in the creation of new antimalarial drugs.

Antioxidant Activity

The antioxidant activity of quinazoline derivatives has been documented . This suggests that “3-(4-oxoquinazolin-3(4H)-yl)propanoic acid” could potentially be used as an antioxidant.

Anti-inflammatory Activity

Quinazoline derivatives, including “3-(4-oxoquinazolin-3(4H)-yl)propanoic acid”, have been found to have anti-inflammatory activities . This could make them useful in the treatment of inflammatory conditions.

Anticonvulsant Activity

Quinazoline derivatives have been found to exhibit anticonvulsant activity . This suggests that “3-(4-oxoquinazolin-3(4H)-yl)propanoic acid” could potentially be used in the treatment of epilepsy and other seizure disorders.

Antihypertensive Activity

Quinazoline derivatives have shown antihypertensive activity . This could mean that “3-(4-oxoquinazolin-3(4H)-yl)propanoic acid” might be useful in the management of high blood pressure.

Antidiabetic Activity

Quinazoline derivatives have also shown antidiabetic activity . This suggests that “3-(4-oxoquinazolin-3(4H)-yl)propanoic acid” could potentially be used in the treatment of diabetes.

Antitumor Activity

Quinazoline derivatives have been found to exhibit antitumor activities . This could make “3-(4-oxoquinazolin-3(4H)-yl)propanoic acid” useful in the development of new cancer treatments.

properties

IUPAC Name

3-(4-oxoquinazolin-3-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-10(15)5-6-13-7-12-9-4-2-1-3-8(9)11(13)16/h1-4,7H,5-6H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEGJBZWDKOWDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C=N2)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70349514
Record name 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25818-88-6
Record name 3-(4-oxoquinazolin-3(4H)-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70349514
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(4-oxo-3,4-dihydroquinazolin-3-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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